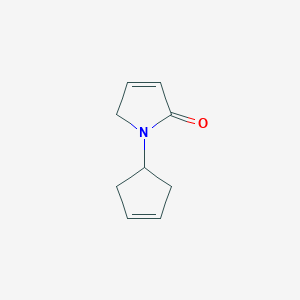
1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one is an organic compound with a unique structure that combines a cyclopentene ring and a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of cyclopent-3-en-1-ylamine with a suitable carbonyl compound under acidic or basic conditions. Another approach is the intramolecular cyclization of a precursor molecule containing both the cyclopentene and pyrrolone moieties .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ylamine: A precursor in the synthesis of 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one.
Cyclopent-3-en-1-ylmethanol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring and a pyrrolone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-cyclopent-3-en-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H11NO/c11-9-6-3-7-10(9)8-4-1-2-5-8/h1-3,6,8H,4-5,7H2 |
InChI Key |
KDVLJGKTOSBFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1N2CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















